Methyl 9-oxodec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-oxodec-2-enoate is an organic compound with the molecular formula C11H18O3. It is a methyl ester derivative of 9-oxodec-2-enoic acid. This compound is known for its role as a pheromone in honeybees, specifically as a component of the queen bee’s pheromone blend .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-oxodec-2-enoate can be synthesized through various methods. One common approach involves the cross-metathesis of long-chain alkenones with methyl acrylate or acrylic acid using a metathesis initiator such as the Hoveyda–Grubbs catalyst . The reaction typically occurs at room temperature and can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound often involves the extraction and isolation of alkenones from commercially obtained biomass, followed by cross-metathesis reactions. This method ensures a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxodec-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized products.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 9-oxodec-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of surfactants and monomers.
Mechanism of Action
Methyl 9-oxodec-2-enoate exerts its effects primarily through its role as a pheromone. In honeybees, it acts on the olfactory receptors of worker bees, influencing their behavior and inhibiting the development of their ovaries . The compound interacts with specific molecular targets in the olfactory system, triggering a cascade of physiological responses.
Comparison with Similar Compounds
Similar Compounds
9-Oxodecenoic acid: Another pheromone component in honeybees.
Methyl hexadec-9-enoate: A similar methyl ester with different chain length and properties.
Uniqueness
Methyl 9-oxodec-2-enoate is unique due to its specific role in honeybee pheromone communication. Its structure allows it to interact effectively with the olfactory receptors of honeybees, making it a crucial component of the queen bee’s pheromone blend .
Properties
IUPAC Name |
methyl 9-oxodec-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-10(12)8-6-4-3-5-7-9-11(13)14-2/h7,9H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAOBTJERLDAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCC=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707390 |
Source
|
Record name | Methyl 9-oxodec-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-64-6 |
Source
|
Record name | Methyl 9-oxodec-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.